molecular formula C11H6ClN3O2S B8435071 3-(4-Chloro-2-nitroanilino)-thiophene-4-nitrile

3-(4-Chloro-2-nitroanilino)-thiophene-4-nitrile

Cat. No. B8435071
M. Wt: 279.70 g/mol
InChI Key: CLGGWVBDMJFEJO-UHFFFAOYSA-N
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Patent
US04172831

Procedure details

3-(4-Chloro-2-nitroanilino)-2,5-dihydrothiophene-4-nitrile (14,09 g, 0.05 mol) dissolved in xylene (150 ml) was added to a solution of chloranil (12.3 g, 0.05 mol) in hot xylene (100 ml). The mixture was allowed to reflux for two hours. After cooling, the xylene was evaporated off under vacuum to leave a red-brown solid which was triturated with methanol to give a brick-red solid. The solid was recrystallised from hot methanol to give red crystals which were filtered off, washed with methanol and dried at 50° C. under vacuum. The dried product so obtained was the title compound, m.p. 214° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([NH:6][C:7]2[CH2:8][S:9][CH2:10][C:11]=2[C:12]#[N:13])=[C:4]([N+:16]([O-:18])=[O:17])[CH:3]=1.C1(Cl)C(=O)C(Cl)=C(Cl)C(=O)C=1Cl>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([NH:6][C:7]2[C:11]([C:12]#[N:13])=[CH:10][S:9][CH:8]=2)=[C:4]([N+:16]([O-:18])=[O:17])[CH:3]=1

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClC1=CC(=C(NC=2CSCC2C#N)C=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
12.3 g
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the xylene was evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a red-brown solid which
CUSTOM
Type
CUSTOM
Details
was triturated with methanol
CUSTOM
Type
CUSTOM
Details
to give a brick-red solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallised from hot methanol
CUSTOM
Type
CUSTOM
Details
to give red crystals which
FILTRATION
Type
FILTRATION
Details
were filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under vacuum
CUSTOM
Type
CUSTOM
Details
The dried product so obtained

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(NC2=CSC=C2C#N)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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